molecular formula C9H8N2O2 B1404940 2-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid CAS No. 933717-06-7

2-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid

Cat. No.: B1404940
CAS No.: 933717-06-7
M. Wt: 176.17 g/mol
InChI Key: GLFUOZIJJSLQTD-UHFFFAOYSA-N
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Description

2-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the pyrrolopyridine family This compound is characterized by its fused pyrrole and pyridine rings, which contribute to its unique chemical properties

Biochemical Analysis

Biochemical Properties

2-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . Additionally, it can bind to specific proteins, altering their conformation and activity, which can have downstream effects on cellular processes .

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and context. In some cell types, this compound can modulate cell signaling pathways, leading to changes in gene expression and cellular metabolism . For example, it has been observed to influence the PI3K-Akt signaling pathway, which is crucial for cell survival and proliferation . Additionally, this compound can affect cellular metabolism by altering the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity . For instance, this compound has been shown to inhibit the activity of certain kinases, which are enzymes that play a critical role in signal transduction pathways . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions . Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in cell proliferation and metabolism . These temporal effects are important to consider when designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, this compound can have beneficial effects, such as modulating metabolic pathways and improving cellular function . At higher doses, it can exhibit toxic or adverse effects, including inhibition of critical enzymes and disruption of cellular processes . Threshold effects have been observed, where the compound’s impact on cellular function changes dramatically with small increases in dosage .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for various biochemical reactions . For example, this compound can inhibit enzymes involved in the glycolytic pathway, leading to changes in glucose metabolism . Additionally, it can affect the levels of certain metabolites, thereby influencing the overall metabolic flux .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, this compound can accumulate in specific compartments, such as the cytoplasm or nucleus, depending on its interactions with other biomolecules . These transport and distribution mechanisms are crucial for understanding the compound’s cellular effects.

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. This compound can be directed to specific cellular compartments through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may accumulate in the cytoplasm, affecting metabolic enzymes and other cytoplasmic proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the condensation of a pyridine derivative with a pyrrole derivative, followed by cyclization and functional group modifications. For instance, the reaction of 2-methylpyridine with a suitable pyrrole derivative under acidic or basic conditions can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve large-scale production. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to modify the compound’s structure.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for introducing halogen atoms.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

2-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid can be compared with other pyrrolopyridine derivatives:

    1H-pyrrolo[2,3-B]pyridine: Lacks the methyl and carboxylic acid groups, resulting in different chemical properties and biological activities.

    2-Methyl-1H-pyrrolo[2,3-B]pyridine: Similar structure but without the carboxylic acid group, affecting its reactivity and applications.

    3-Carboxy-1H-pyrrolo[2,3-B]pyridine: Contains the carboxylic acid group but lacks the methyl group, leading to variations in its chemical behavior.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-5-7(9(12)13)6-3-2-4-10-8(6)11-5/h2-4H,1H3,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLFUOZIJJSLQTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)N=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933717-06-7
Record name 2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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